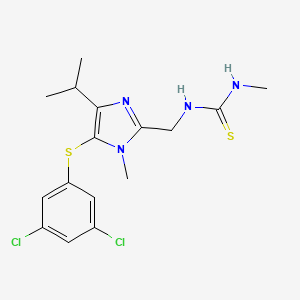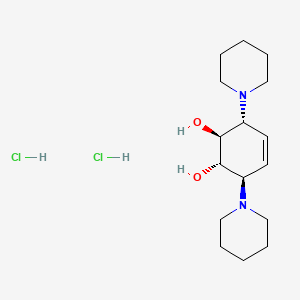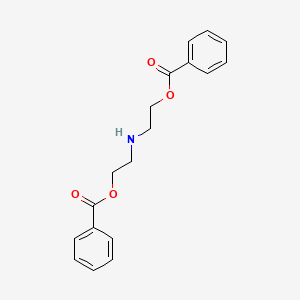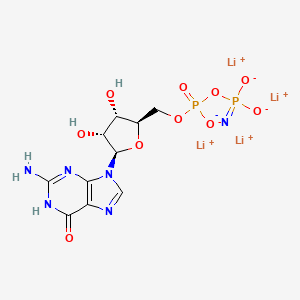
Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane is a chemical compound with the molecular formula C13H26O3Si and a molecular weight of 258.43 g/mol. It is known for its unique structure, which includes a silane group bonded to a cyclohexene ring and methoxy groups. This compound is used in various industrial and research applications due to its distinctive chemical properties.
准备方法
The synthesis of Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane typically involves the reaction of appropriate silane precursors with cyclohexene derivatives under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve high efficiency and cost-effectiveness .
化学反应分析
Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.
作用机制
The mechanism of action of Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane involves its interaction with molecular targets through its silane and cyclohexene functional groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The specific pathways involved depend on the context of its application, such as in chemical synthesis or biological systems .
相似化合物的比较
Dimethoxymethyl(1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy)silane can be compared with other similar compounds, such as:
This compound: Similar in structure but may have different functional groups or substituents.
Silane, dimethoxymethyl [ (1,7,7-trimethylbicyclo [2.2.1]hept-2-yl)oxy]-, endo-: Another silane derivative with a different cyclohexene structure.
Silane, dimethoxymethyl [ [5-methyl-2- (1-methylethyl)cyclohexyl]oxy]-, [1R- (1a,2b,5a)]-: A related compound with variations in the cyclohexene ring and substituents.
属性
CAS 编号 |
83863-59-6 |
|---|---|
分子式 |
C13H26O3Si |
分子量 |
258.43 g/mol |
IUPAC 名称 |
dimethoxy-methyl-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yloxy]silane |
InChI |
InChI=1S/C13H26O3Si/c1-11-7-9-12(10-8-11)13(2,3)16-17(6,14-4)15-5/h7,12H,8-10H2,1-6H3 |
InChI 键 |
SWRWVYJNLKPTHX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(CC1)C(C)(C)O[Si](C)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


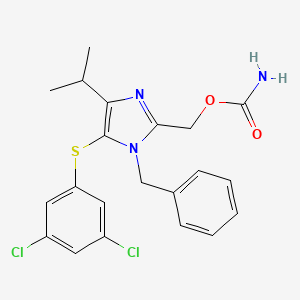

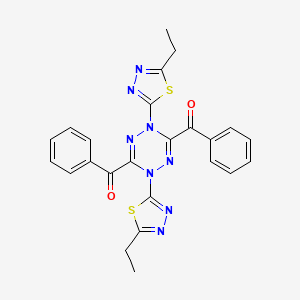
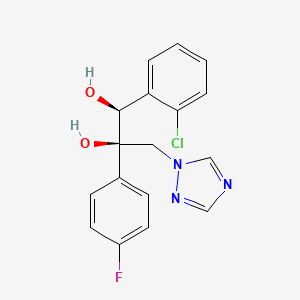
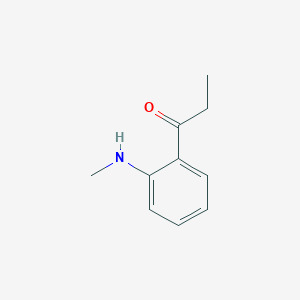
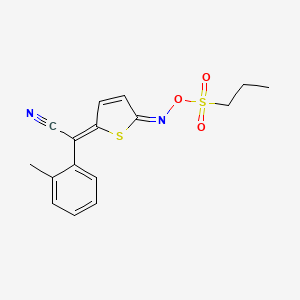
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)



